8-Ethoxymoxifloxacin
Overview
Description
8-Ethoxymoxifloxacin is a fourth-generation synthetic fluoroquinolone antibacterial agent. It is known for its potent activity against both Gram-positive and Gram-negative bacteria. The compound is a derivative of moxifloxacin and is often referred to as Moxifloxacin EP Impurity C . Its chemical structure is characterized by the presence of a cyclopropyl group, an ethoxy group, and a fluoro group attached to a quinoline core .
Mechanism of Action
Target of Action
8-Ethoxymoxifloxacin, a derivative of moxifloxacin, primarily targets the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair .
Mode of Action
The bactericidal action of this compound results from the inhibition of topoisomerase II and IV . By inhibiting these enzymes, the drug interferes with the supercoiling and unwinding of bacterial DNA, which is crucial for DNA replication and transcription. This disruption leads to the death of the bacterial cells .
Pharmacokinetics
This compound, like its parent compound moxifloxacin, is expected to have high bioavailability and a plasma half-life between 11.4–15.2 hours . This suggests a once-daily treatment regimen. The drug is well distributed to various tissues, including saliva, interstitial fluids, and lung tissues . It is metabolized in the liver, primarily via glucuronide and sulfate conjugation . About 22% of a dose is excreted via the kidneys as unmetabolized this compound, while 14% and 2.5% of a dose is renally excreted as acylglucuronide and N-sulphate, respectively .
Result of Action
The primary result of this compound’s action is the death of bacterial cells. By inhibiting key enzymes involved in DNA replication and transcription, the drug prevents bacteria from proliferating, leading to their eventual death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of antimicrobial agents like this compound . Factors such as soil composition, animal husbandry practices, waste management, potable and wastewater conditions, and food safety practices can contribute to the spread of antimicrobial resistance . Understanding these factors is crucial for developing strategies to mitigate the spread of resistance and enhance the efficacy of antimicrobial agents.
Biochemical Analysis
Biochemical Properties
8-Ethoxymoxifloxacin plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, this compound prevents the supercoiling of bacterial DNA, thereby inhibiting cell replication and leading to bacterial cell death . Additionally, this compound interacts with other biomolecules such as ribosomal RNA, further disrupting protein synthesis and bacterial growth .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can induce oxidative stress and apoptosis in certain cell types, highlighting its potential cytotoxic effects at higher concentrations . Furthermore, this compound can modulate the expression of genes involved in inflammatory responses, thereby impacting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to bacterial DNA gyrase and topoisomerase IV. These enzymes are responsible for maintaining the supercoiled structure of bacterial DNA, which is essential for replication and transcription. By inhibiting these enzymes, this compound prevents the relaxation of supercoiled DNA, leading to the inhibition of DNA synthesis and bacterial cell death . Additionally, this compound can bind to ribosomal RNA, inhibiting protein synthesis and further contributing to its antibacterial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with a half-life of approximately 12-15 hours, allowing for once-daily dosing . Over extended periods, this compound can accumulate in tissues, leading to sustained antibacterial activity. Prolonged exposure can also result in the development of bacterial resistance, necessitating careful monitoring and appropriate dosing strategies . Long-term studies have shown that this compound can induce changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, it effectively reduces bacterial load and improves clinical outcomes in models of bacterial infections . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in significant adverse effects, highlighting the importance of dose optimization in clinical settings .
Metabolic Pathways
This compound is metabolized primarily through hepatic pathways, involving phase II metabolism with the formation of N-sulphate and acylglucuronide metabolites . These metabolites are excreted via renal and biliary routes, with a significant portion of the unmetabolized compound also being excreted unchanged . The metabolic pathways of this compound do not involve cytochrome P450 enzymes, reducing the potential for drug-drug interactions .
Transport and Distribution
This compound is rapidly absorbed and widely distributed throughout the body, with high bioavailability and a plasma half-life of 11.4-15.2 hours . It is well-distributed to various tissues, including saliva, interstitial fluids, and lung tissues . The compound is transported across cell membranes via passive diffusion and interacts with transport proteins, facilitating its distribution to target sites . The main metabolites, N-sulphate and acylglucuronide, are also distributed throughout the body and excreted via renal and biliary routes .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus of bacterial cells, where it exerts its antibacterial effects by inhibiting DNA gyrase and topoisomerase IV . In mammalian cells, this compound can localize to the mitochondria, where it may induce oxidative stress and apoptosis . The compound’s localization is influenced by its chemical structure and the presence of targeting signals that direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxymoxifloxacin typically involves the chemical modification of moxifloxacinThis modification is achieved through a series of chemical reactions, including nucleophilic substitution and cyclization reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure the purity and quality of the compound. The production involves stringent control of reaction conditions, including temperature, pressure, and pH, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Ethoxymoxifloxacin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinoline core.
Substitution: Nucleophilic substitution reactions are common, especially at the ethoxy and fluoro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
8-Ethoxymoxifloxacin has a wide range of applications in scientific research:
Comparison with Similar Compounds
Moxifloxacin: The parent compound of 8-Ethoxymoxifloxacin, known for its broad-spectrum antibacterial activity.
Levofloxacin: Another fluoroquinolone with similar antibacterial properties but different structural modifications.
Ciprofloxacin: A widely used fluoroquinolone with a different substitution pattern on the quinoline core.
Uniqueness: this compound is unique due to the presence of the ethoxy group at the 8th position, which enhances its antibacterial activity and provides a different spectrum of activity compared to other fluoroquinolones .
Properties
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4/c1-2-30-21-18-14(20(27)15(22(28)29)10-26(18)13-5-6-13)8-16(23)19(21)25-9-12-4-3-7-24-17(12)11-25/h8,10,12-13,17,24H,2-7,9,11H2,1H3,(H,28,29)/t12-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYROJNBHUWYDU-YVEFUNNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145578 | |
Record name | 8-Ethoxymoxifloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029364-75-7 | |
Record name | 8-Ethoxymoxifloxacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029364757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Ethoxymoxifloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-ETHOXYMOXIFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UM832365E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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